![molecular formula C20H28N6O B2996091 2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 902025-24-5](/img/structure/B2996091.png)
2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-(8,10-Dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol” has a molecular formula of C20H28N6O. It has an average mass of 368.476 Da and a monoisotopic mass of 368.232452 Da .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H28N6O, an average mass of 368.476 Da, and a monoisotopic mass of 368.232452 Da . Other physical and chemical properties would depend on the specific structure and functional groups present in the molecule.Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of a broader class of chemicals that involve complex synthesis processes and hold significant potential in various fields of chemistry and biochemistry. For instance, studies on related pyrazolopyrimidine derivatives have demonstrated their utility in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. These compounds are synthesized through intricate chemical reactions that involve multiple steps, including condensation, cyclization, and functionalization processes (Rahmouni et al., 2014; El-Essawy, 2010).
Biological Evaluation and Antimicrobial Activities
Derivatives of pyrazolopyrimidine, which share a structural resemblance with the compound , have been evaluated for their biological activities, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. These studies contribute to our understanding of how such compounds can be utilized in developing new therapeutic agents. For example, certain pyrazolopyrimidine derivatives have been shown to exhibit significant antimicrobial properties, offering a promising avenue for the development of new antimicrobials (Al-Adiwish et al., 2013; El-Maghraby et al., 2002).
Potential in Neuroinflammation Imaging
Compounds structurally similar to 2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol have been explored as potential imaging agents in neuroinflammation, highlighting their significance in medical research and diagnostic applications. These studies underscore the diverse applications of such compounds beyond their chemical properties, extending into biomedical imaging and diagnostics (Wang et al., 2018).
properties
IUPAC Name |
2-[4-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-4-5-16-13-17(25-8-6-24(7-9-25)10-11-27)26-20(22-16)18-14(2)12-15(3)21-19(18)23-26/h12-13,27H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACPDUVMBLAJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)CCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

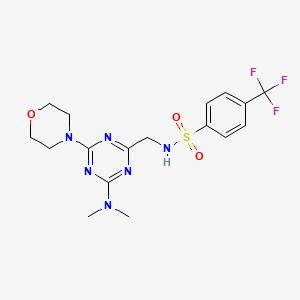
![(E)-3-(3-nitrophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2996009.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2996010.png)

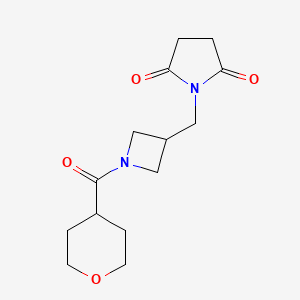
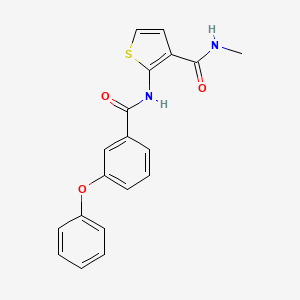
![4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2996017.png)
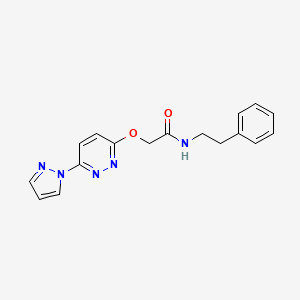


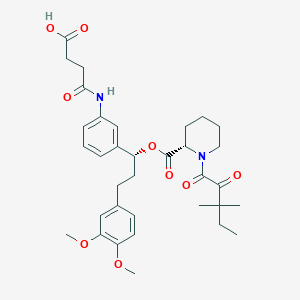
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2996027.png)
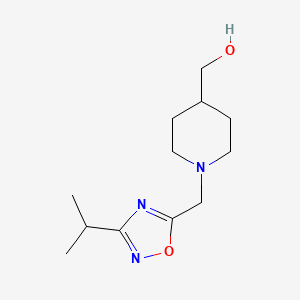
![2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride](/img/structure/B2996031.png)